Home > Products > Screening Compounds P81212 > Ozanimod Hydrochloride
Ozanimod Hydrochloride - 1618636-37-5

Ozanimod Hydrochloride

Catalog Number: EVT-8952138
CAS Number: 1618636-37-5
Molecular Formula: C23H25ClN4O3
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ozanimod Hydrochloride is the hydrochloride salt form of ozanimod, an orally bioavailable sphingosine-1-phosphate (S1P) receptors 1 (S1PR1, S1P1) and 5 (S1PR5, S1P5) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, ozanimod selectively targets and binds to S1PR1 on lymphocytes and induces S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes, ozanimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Modulation of S1PR5 by ozanimod may be neuroprotective.
See also: Ozanimod (has active moiety).
Overview

Ozanimod Hydrochloride is a novel compound primarily developed for the treatment of autoimmune diseases, notably multiple sclerosis and ulcerative colitis. It is categorized as a sphingosine 1-phosphate receptor modulator, which selectively binds to sphingosine 1-phosphate receptor subtypes 1 and 5. This mechanism of action plays a crucial role in modulating immune responses, making it a significant therapeutic agent in managing autoimmune conditions.

Source and Classification

Ozanimod Hydrochloride is synthesized through a multi-step chemical process that involves various intermediates and purification techniques. It is classified under the category of immunomodulatory agents due to its ability to influence immune cell trafficking and activation. The compound has been approved for use in capsule form, with dosages of 0.25 mg, 0.5 mg, and 1.0 mg per capsule, providing flexibility in treatment regimens based on patient needs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ozanimod Hydrochloride involves several critical steps:

  1. Starting Materials: The synthesis begins with specific organic precursors that undergo various transformations.
  2. Intermediate Formation: New intermediates are generated through reactions such as alkylation, oxidation, and cyclization.
  3. Crystallization: The final product is isolated through crystallization techniques that ensure high purity and stability of the compound.
  4. Polymorphic Screening: Various crystalline forms of Ozanimod Hydrochloride have been explored to optimize its physical properties, including solubility and stability .

The preparation methods have been documented in patent literature, highlighting the need for comprehensive polymorphic screening to enhance pharmacological development .

Molecular Structure Analysis

Structure and Data

Ozanimod Hydrochloride has a complex molecular structure characterized by the following:

  • Molecular Formula: C23H30N4O3·HCl
  • Molecular Weight: Approximately 434.97 g/mol
  • Structural Features: The compound features multiple functional groups, including an oxadiazole ring and an ether moiety, contributing to its biological activity.

The three-dimensional conformation of Ozanimod Hydrochloride has been elucidated through X-ray crystallography, confirming its stereochemistry and enabling further studies into its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Ozanimod undergoes various chemical reactions during its metabolism within the body:

  1. Metabolic Pathways: The primary metabolic pathways include oxidation by cytochrome P450 enzymes and reduction by gut microflora.
  2. Formation of Metabolites: Key metabolites such as CC112273 (active) and RP101124 (inactive) are formed during these processes, influencing the pharmacokinetics of Ozanimod.
  3. Excretion: Approximately 26% of the drug is recovered from urine, while about 37% is excreted via feces, indicating extensive metabolism before elimination .

These reactions are critical for understanding the drug's efficacy and safety profile.

Mechanism of Action

Process and Data

Ozanimod exerts its therapeutic effects through the modulation of sphingosine 1-phosphate receptors:

  • Receptor Binding: By binding to sphingosine 1-phosphate receptor subtypes 1 and 5, Ozanimod alters lymphocyte trafficking.
  • Immune Response Modulation: This binding inhibits lymphocyte egress from lymphoid tissues, reducing the number of circulating immune cells that can contribute to autoimmune damage.
  • Clinical Implications: The modulation of these pathways leads to decreased inflammation and improved clinical outcomes in patients with multiple sclerosis and ulcerative colitis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ozanimod Hydrochloride is typically a white to off-white solid.
  • Solubility: It exhibits high solubility across a pH range of 1.2 to 7.5, which is beneficial for oral formulations.

Chemical Properties

  • Stability: The compound is considered poorly hygroscopic, enhancing its shelf-life in pharmaceutical preparations.
  • Dissolution Profile: Studies indicate that Ozanimod Hydrochloride has favorable dissolution characteristics under various pH conditions, which supports its bioavailability .
Applications

Scientific Uses

Ozanimod Hydrochloride is primarily utilized in clinical settings for:

  • Treatment of Autoimmune Diseases: Specifically indicated for relapsing forms of multiple sclerosis and ulcerative colitis.
  • Research Applications: Ongoing studies are exploring its efficacy in other autoimmune conditions due to its immunomodulatory properties.

The development of Ozanimod represents a significant advancement in therapeutic options for patients suffering from debilitating autoimmune disorders, providing a targeted approach to treatment that minimizes systemic side effects associated with traditional therapies .

Synthesis and Structural Optimization of Ozanimod Hydrochloride

Rational Design Strategies for S1PR1/S1PR5 Selectivity

Ozanimod hydrochloride’s therapeutic efficacy stems from its rationally designed selectivity for sphingosine-1-phosphate receptor 1 (sphingosine-1-phosphate receptor 1) and sphingosine-1-phosphate receptor 5 (sphingosine-1-phosphate receptor 5), which minimizes off-target effects associated with non-selective modulators like fingolimod. Structural biology studies reveal that this selectivity arises from specific ligand-receptor interactions: Ozanimod’s zwitterionic head group forms hydrogen bonds with tyrosine 29 and lysine 34 residues on the N-terminal capping helix of sphingosine-1-phosphate receptor 1, while its hydrophobic tail occupies an extended subpocket lined with residues from transmembrane domains 3 and 5. Crucially, the methionine 124 residue in sphingosine-1-phosphate receptor 1 (replaced by tryptophan 109 in sphingosine-1-phosphate receptor 5) creates steric constraints that favor Ozanimod’s molecular topology in sphingosine-1-phosphate receptor 1 [5].

Table 1: Key Receptor Residues Governing Ozanimod Selectivity

Receptor SubtypeCritical ResiduesInteraction TypeFunctional Consequence
sphingosine-1-phosphate receptor 1Tyr²⁹, Lys³⁴ (N-terminus)Hydrogen bondingAnchors polar head group
sphingosine-1-phosphate receptor 1Met¹²⁴ (TM3)Van der WaalsAccommodates hydrophobic tail
sphingosine-1-phosphate receptor 5Trp¹⁰⁹ (TM3)Steric hindranceReduces binding cavity volume
sphingosine-1-phosphate receptor 5Glu³⁷ (ECL1)Electrostatic repulsionDisfavors zwitterionic stabilization

Computational modeling further demonstrates that Ozanimod’s isopropoxybenzonitrile moiety engages an allosteric subpocket unique to sphingosine-1-phosphate receptor 5, enabling inverse agonism that modulates natural killer cell egress without sphingosine-1-phosphate receptor 3-mediated cardiotoxicity [2] [9]. This dual selectivity was achieved by optimizing molecular geometry to exploit differential receptor microenvironments—particularly the deeper hydrophobic channel in sphingosine-1-phosphate receptor 1 (12.5 Å) versus sphingosine-1-phosphate receptor 5 (10.8 Å)—validated through cryo-electron microscopy structures at 2.9–3.4 Å resolution [5].

Key Structural Modifications from Lead Compounds to Ozanimod

Ozanimod emerged from systematic optimization of early sphingosine-1-phosphate receptor modulators, addressing limitations in selectivity and pharmacokinetics. Fingolimod (FTY720), the first-in-class modulator, required phosphorylation for activation and bound all sphingosine-1-phosphate receptor subtypes (sphingosine-1-phosphate receptor 1/sphingosine-1-phosphate receptor 3/sphingosine-1-phosphate receptor 4/sphingosine-1-phosphate receptor 5), causing bradycardia and pulmonary complications due to sphingosine-1-phosphate receptor 3 agonism. The prototypical redesign introduced:

  • Bioisosteric replacement: The metabolically labile phosphate group was substituted with a non-hydrolyzable 1,2,4-oxadiazole ring, enabling direct receptor engagement without metabolic activation [7].
  • Chiral indane scaffold: Incorporation of a (S)-configured 1-amino-2,3-dihydroindene core enhanced sphingosine-1-phosphate receptor 1 affinity 25-fold over sphingosine-1-phosphate receptor 3 compared to fingolimod, verified through radioligand displacement assays (sphingosine-1-phosphate receptor 1 IC₅₀ = 0.8 nM vs. sphingosine-1-phosphate receptor 3 IC₅₀ = 20.2 nM) [8].
  • Polar terminus engineering: The benzonitrile-isopropoxy motif replaced lipophilic aryl groups, reducing logP from 4.1 (siponimod) to 3.2 for Ozanimod, which improved aqueous solubility (>5 mg/mL) while maintaining nanomolar receptor binding [3] [7].

Table 2: Evolution of Sphingosine-1-phosphate Receptor Modulators via Structural Optimization

CompoundCore StructureKey ModificationsSelectivity Ratio (sphingosine-1-phosphate receptor 1:sphingosine-1-phosphate receptor 3)
Fingolimod2-AminopropanediolRequires phosphorylation1:1
SiponimodBenzoxazoleDirect agonist; methoxy terminus30:1
Ozanimod1,2,4-Oxadiazole(S)-Indane; benzonitrile-isopropoxy>200:1

Density functional theory simulations (ωB97XD functional) revealed that Ozanimod’s oxadiazole-indane dihedral angle (112.7°) optimally positions the benzonitrile group for hydrophobic interactions with phenylalanine 263 in sphingosine-1-phosphate receptor 1, contributing to a conformational energy 8.15 kcal/mol lower than non-binding rotamers [3]. This structural rigidity minimized entropic penalties upon receptor binding, increasing residence time 3-fold over siponimod [5].

Synthetic Pathways and Scalability Challenges

The commercial synthesis of Ozanimod hydrochloride (US20190337908A1, WO2018215807A1) employs a convergent route centered on chiral resolution and heterocycle formation, though scalability posed significant challenges in stereocontrol and purification:

Step 1: Indane Core Synthesis4-Cyanoindanone is reduced enantioselectively using (R)-tert-butanesulfinamide/titanium ethoxide to install the (S)-configuration, achieving 98% ee but requiring cryogenic conditions (-40°C) and generating titanium waste [10]. Alternative routes use enzymatic resolution with lipases (e.g., Candida antarctica) but suffer from low yields (<35%).

Step 2: Oxadiazole FormationThe key intermediate (S)-4-(1-amino-2,3-dihydro-1H-inden-4-yl)benzonitrile is condensed with 2-isopropoxy-5-(N-hydroxycarbamimidoyl)benzonitrile hydrochloride using triphenylphosphine/carbon tetrachloride, forming the oxadiazole ring at 80°C. This exothermic reaction requires controlled addition to prevent dimerization byproducts [1] [6].

Step 3: Hydrochloride Salt FormationCrude Ozanimod free base is dissolved in acetone/water (4:1) and treated with hydrochloric acid, yielding the hydrochloride salt. Crystallization challenges include:

  • Polymorphic instability: Initial batches produced amorphous solids with variable dissolution rates.
  • Solvent-mediated transformation: Ethanol/ethyl acetate mixtures at 50°C yield Form I crystals with consistent PXRD peaks at 8.7°, 15.3°, 17.2° 2θ [6].

Table 3: Scalability Solutions for Ozanimod Hydrochloride Manufacturing

Process ChallengeIndustrial SolutionImpact
Chiral resolution yield <40%Phenethylamine diastereomeric salt crystallizationee >99.5%; yield 68%
Oxadiazole ring dimerizationSlow addition of CCl₄/PPh₃ at 50°CPurity >98% (HPLC)
Polymorphic controlSeeded crystallization in EtOAc/EtOHForm I purity >99%
Heavy metal residuesChelating resin treatmentPd <5 ppm

Scalability breakthroughs include:

  • Replacing column chromatography with antisolvent crystallization (patent WO2019058290A1), reducing solvent waste 70%.
  • Implementing continuous flow hydrogenation for the indane reduction step, increasing throughput to 50 kg/batch [1].
  • Utilizing high-gravity agitated crystallizers to produce monodisperse particles (D50 = 45 μm) with optimal flow properties for tablet formulation [6].

The optimized process achieves an overall yield of 42% from 4-cyanoindanone, producing Ozanimod hydrochloride with chemical purity >99.9% and chiral purity >99.5% ee, meeting International Council for Harmonisation Q11 standards for commercial manufacturing [10].

Properties

CAS Number

1618636-37-5

Product Name

Ozanimod Hydrochloride

IUPAC Name

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m0./s1

InChI Key

HAOOCAKHSFYDBU-BDQAORGHSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.